2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Overview
Description
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylprop-2-en-1-yloxy group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 2-methylprop-2-en-1-ol with 2-hydroxybenzoic acid (salicylic acid) under acidic or basic conditions. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of salicylic acid to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with the ester group at a different position on the aromatic ring.
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring or the ester group.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the 2-methylprop-2-en-1-yloxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHNECCHZKIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456165 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-39-0 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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